molecular formula C14H20ClN3 B1510616 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-88-7

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1510616
CAS No.: 918652-88-7
M. Wt: 265.78 g/mol
InChI Key: OHDREEPTNUXWLU-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a spirocyclic structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3-chloropyridine-2-carboxaldehyde, which undergoes a series of reactions including nucleophilic addition, cyclization, and functional group modifications to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions at the pyridine ring or the spirocyclic structure can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biochemical studies, interacting with various biomolecules and enzymes.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for treating diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is compared with other similar compounds to highlight its uniqueness:

  • Chlorantraniliprole: A related compound used as an insecticide, sharing the chloropyridine core but differing in its spirocyclic structure and biological activity.

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another related compound used in the synthesis of anthranilamide insecticides, differing in its functional groups and reactivity.

These comparisons help to understand the distinct properties and potential applications of this compound in various fields.

Properties

IUPAC Name

3-(3-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDREEPTNUXWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744708
Record name 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918652-88-7
Record name 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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